Cas no 5411-96-1 (4-(4-hydroxy-3-propylphenyl)-2-propylphenol)
5411-96-1 structure
Product Name:4-(4-hydroxy-3-propylphenyl)-2-propylphenol
Numero CAS:5411-96-1
MF:C18H22O2
MW:270.366085529327
CID:1587514
PubChem ID:220291
Update Time:2025-04-21
4-(4-hydroxy-3-propylphenyl)-2-propylphenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4-hydroxy-3-propylphenyl)-2-propylphenol
- CTK1H4404
- SureCN5127450
- AC1Q7AAE
- 3,3'-dipropyl-biphenyl-4,4'-diol
- 3,3'-dipropyl-4,4'-biphenol
- AR-1D1659
- NSC2817
- 3,3'-dipropylbiphenyl-4,4'-diol
- AC1L58KP
- 4,2'-DIPROPYLBIPHENYL
- 3,3'-dipropyl <
- 1,1-biphenyl>
- -4,4'-diol
- 4,4'-Dihydroxy-3,3'-dipropyl-biphenyl
- CTK1H4404; SureCN5127450; AC1Q7AAE; 3,3'-dipropyl-biphenyl-4,4'-diol; 3,3'-dipropyl-4,4'-biphenol; AR-1D1659; NSC2817; 3,3'-dipropylbiphenyl-4,4'-diol; AC1L58KP; 4,2'-DIPROPYLBIPHENYL; 3,3'-Dipropyl-biphenyl-4,4'-diol; 3,3'-dipropyl < 1,1-biphenyl> -4,4'-diol; 4,4'-Dihydroxy-3,3'-dipropyl-biphenyl;
- DV51010000
- DTXSID40277552
- NIOSH/DV5101000
- 3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol
- SCHEMBL5127450
- p,p'-Biphenol, 2,2'-dipropyl-
- YHIIFBVZETZYOD-UHFFFAOYSA-N
- NSC-2817
- 5411-96-1
- 4,4'-Biphenyldiol, 3,3'-dipropyl-
-
- Inchi: 1S/C18H22O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h7-12,19-20H,3-6H2,1-2H3
- Chiave InChI: YHIIFBVZETZYOD-UHFFFAOYSA-N
- Sorrisi: OC1=CC=C(C=C1CCC)C1=CC=C(C(=C1)CCC)O
Proprietà calcolate
- Massa esatta: 270.16206
- Massa monoisotopica: 270.162
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 251
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 1.08
- Punto di ebollizione: 398.7°C at 760 mmHg
- Punto di infiammabilità: 181.2°C
- Indice di rifrazione: 1.577
- PSA: 40.46
- LogP: 4.66980
4-(4-hydroxy-3-propylphenyl)-2-propylphenol Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
5411-96-1 (4-(4-hydroxy-3-propylphenyl)-2-propylphenol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso